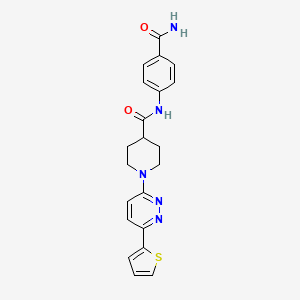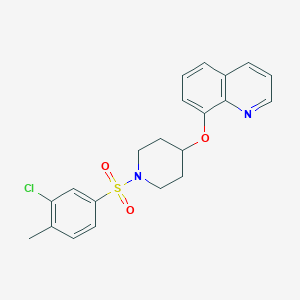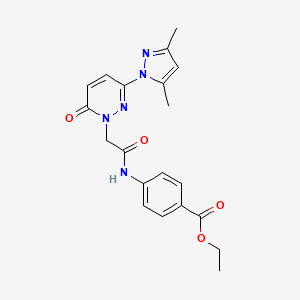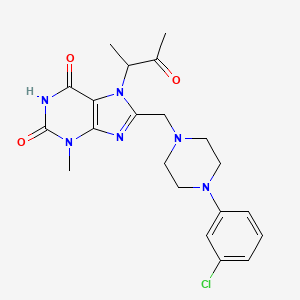
4-propyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-propyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
Research on thiophene derivatives has explored their synthesis and applications in creating novel heterocyclic compounds. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a variety of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These processes highlight the versatility of thiophene compounds in synthesizing a wide range of heterocyclic structures for potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).
Antimicrobial and Antiproliferative Activities
Several studies have focused on the antimicrobial and antiproliferative activities of pyrazole-sulfonamide derivatives. These compounds, including ones structurally related to the queried chemical, have been tested against various cancer cell lines, demonstrating significant activities. Such research indicates the potential of these compounds in developing new anticancer therapies and antimicrobial agents (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives has revealed their strong inhibitory properties against carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies on novel metal complexes of heterocyclic sulfonamide have shown potent inhibition against human carbonic anhydrase isoenzymes, suggesting the potential for developing new inhibitors (Büyükkıdan et al., 2013).
Antidepressant Activity
Compounds with thiophene and pyrazole moieties have been synthesized and evaluated for their antidepressant activities. Preclinical evaluations have shown promising results, with some derivatives reducing immobility time in animal models. These findings suggest the therapeutic potential of these compounds as antidepressants, contributing to the search for new treatments for depression (Mathew et al., 2014).
Properties
IUPAC Name |
4-propyl-N-(4-thiophen-2-yloxan-4-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-4-11-13(22-18-17-11)14(19)16-15(6-8-20-9-7-15)12-5-3-10-21-12/h3,5,10H,2,4,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUMJOTUYJNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane](/img/structure/B2864493.png)
![N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2864496.png)
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)



![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)

![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)

